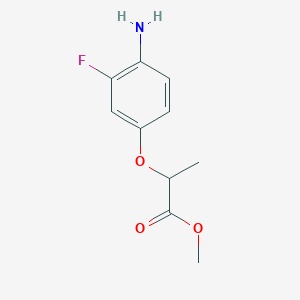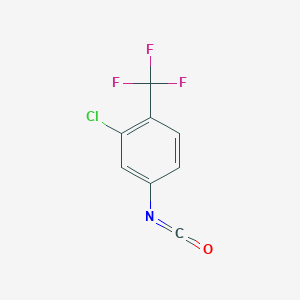
2-chloro-4-isocyanato-1-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-isocyanato-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H3ClF3NO. It is a derivative of phenyl isocyanate, characterized by the presence of a chloro and trifluoromethyl group on the benzene ring. This compound is used in various chemical syntheses and has applications in different scientific fields .
Méthodes De Préparation
2-chloro-4-isocyanato-1-(trifluoromethyl)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloro-3-trifluoromethylaniline with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. Industrial production methods often involve the use of triphosgene as a safer alternative to phosgene .
Analyse Des Réactions Chimiques
2-chloro-4-isocyanato-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: It can react with water to form amines and carbon dioxide.
Polymerization: When reacted with diols or polyols, it forms polyurethanes.
Common reagents used in these reactions include alcohols, amines, and water. The major products formed from these reactions are ureas, carbamates, and polyurethanes .
Applications De Recherche Scientifique
2-chloro-4-isocyanato-1-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds, including thioureas and oxazolidinones.
Biology: It is utilized in the development of biochemical assays and as a reagent in protein modification.
Industry: It is used in the production of specialty chemicals and materials, including polyurethanes.
Mécanisme D'action
The mechanism of action of 2-chloro-4-isocyanato-1-(trifluoromethyl)benzene involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic, making it reactive towards nucleophiles such as amines and alcohols. This reactivity allows it to form stable urea and carbamate linkages, which are essential in various chemical and biological processes .
Comparaison Avec Des Composés Similaires
2-chloro-4-isocyanato-1-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
4-Chloro-3-trifluoromethylphenyl isothiocyanate: Similar structure but contains an isothiocyanate group instead of an isocyanate group.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Contains two trifluoromethyl groups on the benzene ring.
4-Chlorophenyl isocyanate: Contains a chloro group but lacks the trifluoromethyl group.
The uniqueness of this compound lies in its specific combination of chloro and trifluoromethyl groups, which imparts distinct chemical properties and reactivity .
Propriétés
Formule moléculaire |
C8H3ClF3NO |
|---|---|
Poids moléculaire |
221.56 g/mol |
Nom IUPAC |
2-chloro-4-isocyanato-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H3ClF3NO/c9-7-3-5(13-4-14)1-2-6(7)8(10,11)12/h1-3H |
Clé InChI |
HCWZJEXQULSHSD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N=C=O)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


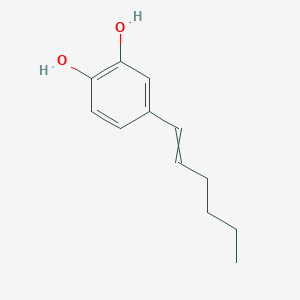
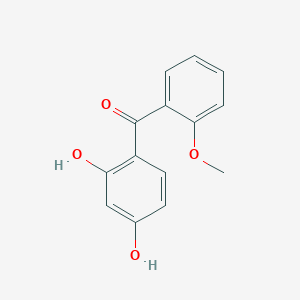

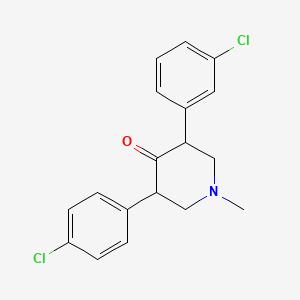
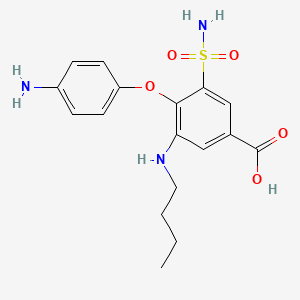
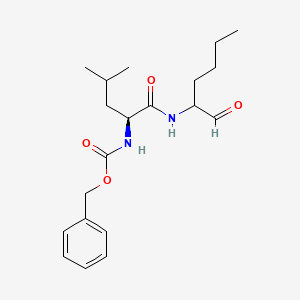
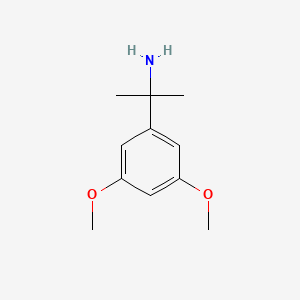
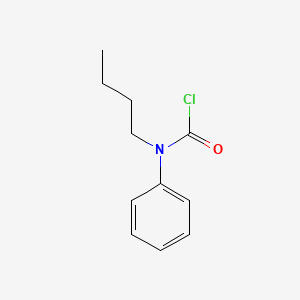
![9,10-Anthracenedione, 1,4-bis[[[4-(hydroxymethyl)cyclohexyl]methyl]amino]-](/img/structure/B8594501.png)
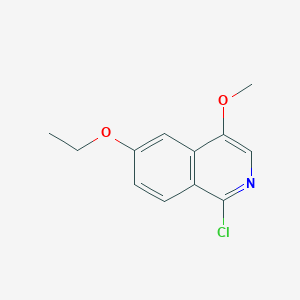
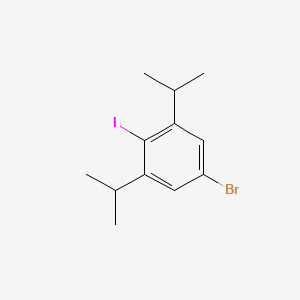
![2-[2-Fluoro-5-(trifluoromethyl)phenyl]-4-nitropyridine](/img/structure/B8594518.png)
![2-Chloro-4-iodo-3-methylfuro[2,3-c]pyridin-7-amine](/img/structure/B8594523.png)
